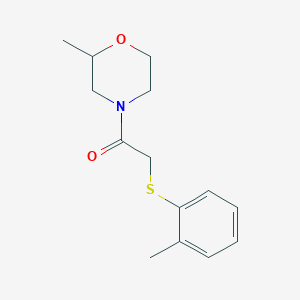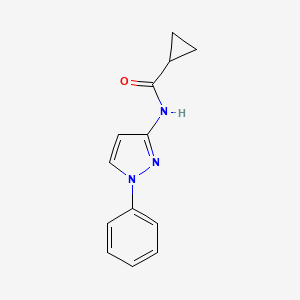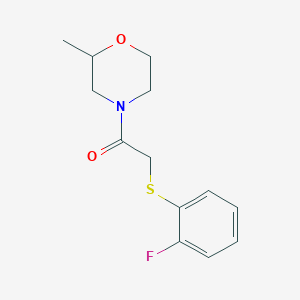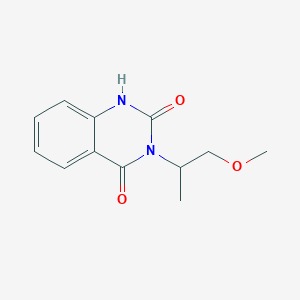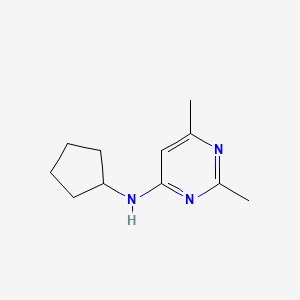
N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a critical role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding leads to the recruitment of transcriptional machinery and the activation of gene expression. By inhibiting the binding of BET proteins to acetylated lysine residues, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide prevents the activation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects
In preclinical studies, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been shown to have a selective effect on BET proteins, with minimal off-target effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide for lab experiments is its high potency and selectivity for BET proteins. This makes it a useful tool for studying the role of BET proteins in various biological processes. However, one limitation of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide is its relatively high cost, which may limit its use in some labs.
Future Directions
There are several future directions for the study of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and inflammation. Another direction is the study of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide in clinical trials, to determine its safety and efficacy in humans. Finally, the development of more potent and selective BET inhibitors is an active area of research, which may lead to the discovery of new therapeutic agents for cancer and inflammation.
Synthesis Methods
The synthesis of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-bromo-6-chloronicotinic acid with cyclohexylamine to form N-cyclohexyl-6-chloronicotinamide. This intermediate is then reacted with N-methylimidazole and triethylamine to form N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide.
Scientific Research Applications
N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer and inflammation. In cancer models, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has shown potent anti-tumor activity by inhibiting the expression of oncogenes and inducing apoptosis in cancer cells. In inflammation models, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
properties
IUPAC Name |
N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19(14-5-3-2-4-6-14)16(21)13-7-8-15(18-11-13)20-10-9-17-12-20/h7-12,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXVSUSOLFVWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


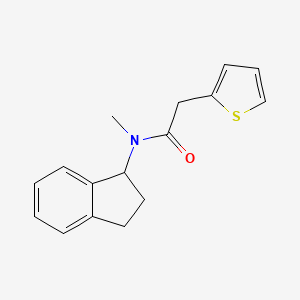

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
